molecular formula C13H14N2 B1306415 Phenyl-(1-pyridin-4-yl-ethyl)-amine CAS No. 152127-34-9

Phenyl-(1-pyridin-4-yl-ethyl)-amine

Cat. No.: B1306415
CAS No.: 152127-34-9
M. Wt: 198.26 g/mol
InChI Key: GKIQEMNPCOCAJX-UHFFFAOYSA-N
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Description

Phenyl-(1-pyridin-4-yl-ethyl)-amine is an organic compound that features a phenyl group attached to a pyridin-4-yl-ethylamine moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both phenyl and pyridine rings. It is used in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-(1-pyridin-4-yl-ethyl)-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction conditions typically include:

  • Solvent: Anhydrous ether or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reagents: Phenylmagnesium bromide, 4-pyridinecarboxaldehyde, and a reducing agent such as sodium borohydride

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The process might include:

  • Use of automated systems for precise control of reaction parameters
  • Implementation of purification techniques such as crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions: Phenyl-(1-pyridin-4-yl-ethyl)-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines using reagents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridine rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst

Major Products:

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Secondary or tertiary amines

    Substitution: Halogenated derivatives or other substituted products

Scientific Research Applications

Phenyl-(1-pyridin-4-yl-ethyl)-amine is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Phenyl-(1-pyridin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The pathways involved could include:

    Binding to receptor sites: Altering the function of neurotransmitter receptors

    Inhibition of enzymes: Affecting the catalytic activity of enzymes involved in metabolic pathways

Comparison with Similar Compounds

Phenyl-(1-pyridin-4-yl-ethyl)-amine can be compared with other similar compounds, such as:

    Phenyl-(1-pyridin-2-yl-ethyl)-amine: Differing in the position of the pyridine ring, which may affect its reactivity and biological activity.

    Phenyl-(1-pyridin-3-yl-ethyl)-amine: Another positional isomer with distinct chemical properties.

    Phenyl-(1-pyridin-4-yl-methyl)-amine: Lacking the ethyl group, which influences its steric and electronic characteristics.

Uniqueness: this compound is unique due to its specific structural arrangement, which combines the properties of both phenyl and pyridine rings, making it a versatile compound in various applications.

Properties

IUPAC Name

N-(1-pyridin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQEMNPCOCAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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